molecular formula C10H11BrO2S B8643970 (3-Bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester

(3-Bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester

Cat. No. B8643970
M. Wt: 275.16 g/mol
InChI Key: CODDZYQOZMBBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C10H11BrO2S and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

methyl 2-(3-bromo-4-methylsulfanylphenyl)acetate

InChI

InChI=1S/C10H11BrO2S/c1-13-10(12)6-7-3-4-9(14-2)8(11)5-7/h3-5H,6H2,1-2H3

InChI Key

CODDZYQOZMBBQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)SC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-methylsulfanyl-phenyl)-acetic acid methyl ester (5.11 g, 26.03 mmol) in carbon tetrachloride (130 mL) was slowly treated with bromine (1.74 mL, 33.84 mmol). The reaction mixture was stirred at 25° C. for 4 h, at which time, thin layer chromatography still indicated the presence of a substantial amount of starting material. The reaction mixture was treated with more bromine (1.74 mL, 33.84 mmol). The reaction mixture was stirred an additional 4 h at 25° C. and then quenched with a 10% aqueous sodium bisulfite solution (150 mL). The reaction mixture was concentrated in vacuo to remove carbon tetrachloride. The resulting aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 9/1 hexanes/ethyl acetate) afforded (3-bromo-4-methylsulfanyl-phenyl)-acetic acid methyl ester (6.10 g, 85%) as a light yellow oil: EI-HRMS m/e calcd for C10H11BrO2S (M+) 273.9663, found 273.9661.
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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